molecular formula C10H12F3NO B12961256 (2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol

(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B12961256
M. Wt: 219.20 g/mol
InChI Key: PYPOKGYRRMVDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol is an organic compound that features a pyridine ring substituted with a propyl group, a trifluoromethyl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Introduction of the Methanol Group: The methanol group can be introduced through reduction reactions, such as the reduction of a corresponding aldehyde or ketone using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The methanol group can participate in hydrogen bonding, further stabilizing these interactions. These properties enable the compound to modulate the activity of various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Propyl-6-(trifluoromethyl)pyridin-2-yl)methanol
  • (2-Propyl-6-(trifluoromethyl)pyridin-4-yl)methanol
  • (2-Propyl-6-(trifluoromethyl)pyridin-5-yl)methanol

Uniqueness

(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group at the 6-position and the methanol group at the 3-position create a distinct electronic environment that can affect the compound’s interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

[2-propyl-6-(trifluoromethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C10H12F3NO/c1-2-3-8-7(6-15)4-5-9(14-8)10(11,12)13/h4-5,15H,2-3,6H2,1H3

InChI Key

PYPOKGYRRMVDJA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=N1)C(F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.